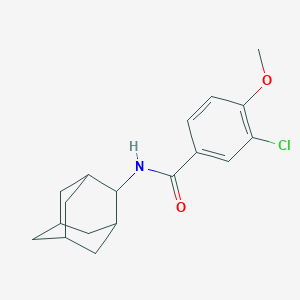![molecular formula C19H15BrN2O3S B278517 N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BMB-4, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BMB-4 has been shown to inhibit the growth of cancer cells and has been proposed as a potential treatment for various types of cancer.
作用機序
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is overexpressed in many types of cancer cells, and its inhibition by this compound results in the accumulation of unmodified proteins, leading to cell death. This compound has been shown to be a selective inhibitor of NMT, with minimal effects on other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to inhibit cell migration and invasion, which are important processes for tumor metastasis. In addition, this compound has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for clinical use.
実験室実験の利点と制限
One advantage of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its selectivity for NMT, which allows for the specific inhibition of this enzyme without affecting other cellular processes. This makes it a valuable tool for studying the role of NMT in cancer biology. However, one limitation of this compound is its relatively low potency compared to other NMT inhibitors. This may limit its effectiveness as a standalone treatment for cancer and may require its use in combination with other drugs.
将来の方向性
Future research on N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide may focus on improving its potency and efficacy as a cancer treatment. This could involve the development of new analogs with improved pharmacological properties or the optimization of dosing regimens. Additionally, further studies may be needed to better understand the mechanism of action of this compound and its effects on other cellular processes. Finally, clinical trials will be needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a multi-step process that starts with the preparation of 3-bromo-4-methoxybenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminophenol to form the corresponding amide. The amide is then reacted with 2-thiophenecarboxylic acid to form this compound. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may be used in combination with other cancer treatments to improve outcomes.
特性
分子式 |
C19H15BrN2O3S |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15BrN2O3S/c1-25-16-9-4-12(11-15(16)20)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-26-17/h2-11H,1H3,(H,21,23)(H,22,24) |
InChIキー |
KDTZQXZBASQPAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)